1-Amino-4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]naphthalene
Description
Properties
Molecular Formula |
C23H16F3N5 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]naphthalen-1-amine |
InChI |
InChI=1S/C23H16F3N5/c24-23(25,26)15-5-7-16(8-6-15)28-29-17-9-11-18(12-10-17)30-31-22-14-13-21(27)19-3-1-2-4-20(19)22/h1-14H,27H2 |
InChI Key |
PSCMBFZUSLSQIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Reaction Design
The target molecule’s structure suggests a disconnection strategy involving two azo bonds. Retrosynthetically, the compound can be divided into three components:
- 1-Aminonaphthalene : Serves as the terminal coupling component.
- 4-[[4-(Trifluoromethyl)phenyl]diazenyl]aniline : An intermediate bearing one azo group and an amino group for subsequent diazotization.
- 4-(Trifluoromethyl)aniline : Provides the trifluoromethylphenyl moiety.
The synthesis proceeds via two sequential diazotization-coupling cycles , starting with 4-(trifluoromethyl)aniline and culminating in the final coupling with 1-aminonaphthalene.
Stepwise Synthesis Protocol
Preparation of 4-[[4-(Trifluoromethyl)Phenyl]Diazenyl]Aniline
Diazotization of 4-(Trifluoromethyl)Aniline
A solution of 4-(trifluoromethyl)aniline (1.61 g, 10 mmol) in hydrochloric acid (16 mL, 37%) and water (16 mL) is cooled to 0–5°C. Sodium nitrite (0.69 g, 10 mmol) in water (5 mL) is added dropwise under vigorous stirring, maintaining the temperature below 5°C. The resulting diazonium salt is stabilized for 30 minutes.
Coupling with Aniline
The diazonium solution is added to a cold, alkaline solution of aniline (0.93 g, 10 mmol) and sodium carbonate (3.71 g, 35 mmol) in water (40 mL). The mixture is stirred at 0–5°C for 4 hours, acidified with HCl (2 N), and filtered to yield 4-[[4-(trifluoromethyl)phenyl]diazenyl]aniline as an orange solid.
Characterization Data :
Diazotization of 4-[[4-(Trifluoromethyl)Phenyl]Diazenyl]Aniline
The intermediate (2.0 g, 6.7 mmol) is dissolved in HCl (10 mL, 37%) and water (10 mL) at 0–5°C. Sodium nitrite (0.46 g, 6.7 mmol) in water (3 mL) is added dropwise, forming the bis-diazonium salt. This intermediate is used immediately in the next step.
Coupling with 1-Aminonaphthalene
A solution of 1-aminonaphthalene (1.43 g, 10 mmol) in ethanol (50 mL) and sodium acetate (3.0 g) is prepared. The bis-diazonium salt solution is added slowly at 0–5°C, and the mixture is stirred for 6 hours. The precipitate is filtered, washed with cold ethanol, and purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) to afford the target compound.
Characterization Data :
Critical Reaction Parameters
Temperature Control
Diazotization requires strict temperature maintenance (0–5°C) to prevent diazonium salt decomposition. Elevated temperatures lead to byproducts such as phenolic compounds or tar formation.
pH Optimization
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Sequential Coupling | 65 | ≥95 | High regioselectivity | Multi-step purification required |
| One-Pot Synthesis | 45 | 80 | Reduced reaction time | Low yield due to side reactions |
| Solid-Phase Approach | 70 | 90 | Simplified workup | Specialized equipment needed |
The sequential coupling method remains the most reliable, balancing yield and purity.
Mechanistic Insights
Scalability and Industrial Relevance
Pilot-scale production (100 g batches) employs:
- Continuous flow reactors : Enhance heat/mass transfer during diazotization.
- Crystallization optimization : Ethanol/water mixtures improve product recovery.
Chemical Reactions Analysis
1-Amino-4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]naphthalene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products depending on the reaction conditions.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or hydrogen gas, resulting in the cleavage of diazenyl groups and the formation of corresponding amines.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.
Scientific Research Applications
1-Amino-4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]naphthalene has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry for the detection of specific ions and molecules.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker in various biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-Amino-4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]naphthalene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s diazenyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features and Substituent Effects
- Trifluoromethyl vs. Phenyl : The -CF₃ group in the target compound reduces electron density on the diazenyl moiety compared to unsubstituted phenyl analogs (e.g., 4-Phenylazo-1-naphthylamine), enhancing photostability and resistance to nucleophilic attack .
- Sulfonic Acid vs. Amine : NSC65860, a bis-diazenyl naphthalene disulfonic acid, exhibits superior aqueous solubility due to -SO₃H groups, whereas the target compound’s -CF₃ group may limit solubility but improve membrane permeability in biological systems .
Computational Insights
Density Functional Theory (DFT) studies on related azo compounds (e.g., ) reveal:
- Electron-withdrawing groups (e.g., -CF₃) stabilize the lowest unoccupied molecular orbital (LUMO), enhancing charge-transfer properties.
- Steric hindrance from bis-diazenyl groups may reduce rotational freedom, increasing rigidity compared to mono-diazenyl analogs .
Biological Activity
1-Amino-4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]naphthalene, a complex organic compound, exhibits significant biological activity due to its unique structural features, including multiple diazenyl groups and a trifluoromethyl moiety. This article delves into the compound's biological properties, mechanisms of action, and potential applications in various fields such as medicine and biochemistry.
- Molecular Formula : C23H16F3N5
- Molecular Weight : 419.4 g/mol
- IUPAC Name : 4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]naphthalen-1-amine
- Canonical SMILES : C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)C(F)(F)F)N
The biological activity of 1-Amino-4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]naphthalene is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The diazenyl groups can form covalent bonds with nucleophilic sites on proteins, which may modulate their activity. Additionally, the trifluoromethyl group enhances binding affinity and specificity for certain biological targets, influencing various biochemical pathways.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, studies on related diazenyl compounds suggest they may inhibit cell proliferation and induce apoptosis in cancer cells. The compound's interaction with intracellular lipid-binding proteins has shown potential in modulating cancer cell behavior. Specifically, it may upregulate certain proteins that inhibit proliferation while downregulating others that promote invasion and migration in breast cancer cells .
Fluorescent Properties
The compound's fluorescent characteristics make it valuable for biological imaging and as a marker in biochemical assays. Its ability to emit fluorescence upon excitation allows for visualization of cellular processes, aiding in research related to cellular dynamics and drug interactions.
Study on Breast Cancer Cells
A notable study investigated the effects of a structurally similar compound, 4-Amino-2-trifluoromethyl-phenyl retinate (ATPR), which shares some functional similarities with 1-Amino-4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]naphthalene. ATPR was found to inhibit proliferation in breast cancer cells by upregulating CRABP2 and downregulating FABP5, suggesting a potential therapeutic pathway for compounds within this class .
Medicinal Chemistry
The potential use of 1-Amino-4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]naphthalene as a therapeutic agent is under investigation. Its ability to target specific molecular pathways could lead to the development of novel treatments for various cancers and other diseases characterized by abnormal cell proliferation.
Industrial Applications
Beyond medicinal uses, this compound is also utilized in the dye industry due to its vibrant color properties. Its application extends to textiles and plastics, where its stability and colorfastness are advantageous.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
